3-(Cyclohexylsulfanyl)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18OS |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-cyclohexylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C10H18OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h8-11H,1-7H2 |
InChI Key |
JTGRZPNHYNLYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2CC(C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclohexylsulfanyl Cyclobutan 1 Ol
Retrosynthetic Analysis of the 3-(Cyclohexylsulfanyl)cyclobutan-1-ol Scaffold
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler precursor structures. lkouniv.ac.innumberanalytics.com This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversions, FGI) to trace a path back to commercially available or easily synthesized starting materials. amazonaws.com
Disconnection Strategies for the Cyclobutane (B1203170) Core
The most powerful and common strategy for the retrosynthetic disconnection of a cyclobutane ring is via a [2+2] cycloaddition transform. nih.govresearchgate.net This approach simplifies the four-membered ring into two two-carbon fragments, typically derived from alkenes, allenes, or ketenes. For the this compound scaffold, a [2+2] disconnection of the carbocyclic core is the most logical approach. This leads to precursors such as an alkene and a ketene (B1206846), which in a forward sense, would combine to form the cyclobutanone (B123998) ring system. Alternative, though less common, strategies for forming cyclobutane rings include ring expansion of cyclopropylcarbinol derivatives or ring contraction of cyclopentane (B165970) precursors.
Approaches for the Cyclohexylsulfanyl Moiety
The cyclohexylsulfanyl group is a thioether attached to the cyclobutane ring. The key disconnection is the carbon-sulfur (C-S) bond. This disconnection can be approached in two primary ways:
Nucleophilic Substitution: The C-S bond can be disconnected to reveal a nucleophilic sulfur species, cyclohexanethiol (B74751), and an electrophilic cyclobutane derivative. The cyclobutane precursor would require a suitable leaving group (e.g., triflate, tosylate, or a halide) at the C-3 position.
Conjugate Addition: An alternative disconnection involves a Michael-type addition. This retrosynthetic step would lead to cyclohexanethiol and a cyclobutenone precursor. In the forward synthesis, the thiol would add to the α,β-unsaturated ketone to form the desired 3-sulfanylcyclobutanone intermediate.
Strategies for the Hydroxyl Functionality
The hydroxyl group at the C-1 position is a versatile functionality. In a retrosynthetic sense, the most common strategy is a Functional Group Interconversion (FGI) where the alcohol is derived from a ketone. This transforms the target molecule, this compound, into a precursor ketone, 3-(cyclohexylsulfanyl)cyclobutan-1-one. This ketone is a highly strategic intermediate, as cyclobutanones are the direct products of [2+2] cycloadditions between an alkene and a ketene. The forward reaction, the reduction of the ketone to the alcohol, is a standard and high-yielding transformation that can often be controlled stereochemically.
Direct Synthetic Approaches to the Cyclobutane Core
Direct synthesis of the cyclobutane ring is a cornerstone of many synthetic routes targeting this structural motif. mdpi.com Among the various methods, cycloaddition reactions are preeminent due to their efficiency in forming two carbon-carbon bonds in a single step. acs.org
[2+2] Cycloaddition Reactions in Cyclobutane Formation
The [2+2] cycloaddition is the most widely used method for constructing cyclobutane rings. nih.govkib.ac.cn This reaction involves the combination of two unsaturated components (typically two alkenes or an alkene and a ketene) to form a four-membered ring. These reactions can be promoted by heat, light (photochemical), or catalysts. nih.govlibretexts.org The choice of method depends on the electronic properties of the substrates and the desired stereochemical outcome. The versatility of this reaction allows for the synthesis of a wide variety of substituted cyclobutanes that are valuable in medicinal chemistry and natural product synthesis. ru.nl
Thermal [2+2] Cycloadditions
Thermal [2+2] cycloadditions occur by heating the reactants without the need for light. fiveable.me While the concerted thermal cycloaddition between two simple alkenes is forbidden by the Woodward-Hoffmann rules for orbital symmetry, these reactions can proceed effectively through stepwise mechanisms (e.g., involving diradical or zwitterionic intermediates) or when specific classes of reactants are used. fiveable.meslideshare.net
A particularly useful class of thermal [2+2] cycloadditions involves the reaction of a ketene with an alkene. libretexts.org These reactions are synthetically valuable because they are generally not reversible and proceed under relatively mild thermal conditions to form cyclobutanone products. fiveable.menih.gov The reaction between an electron-rich alkene and an electron-poor partner, such as a ketene or an in situ-generated keteniminium salt, is a practical method for preparing functionalized cyclobutanes. nih.govnih.gov In the context of synthesizing this compound, a plausible approach would involve the thermal [2+2] cycloaddition of vinyl cyclohexyl sulfide (B99878) with ketene (or a ketene equivalent) to produce the 3-(cyclohexylsulfanyl)cyclobutan-1-one intermediate, which is then reduced to the final alcohol product.
Below is a table summarizing representative thermal [2+2] cycloaddition reactions used to form cyclobutane rings.
| Alkene/Ketenophile | Ketene/Allene (B1206475) Partner | Conditions | Product Type | Yield (%) |
| Vinyl Ether | Dichloroketene | Heat (Reflux) | 2,2-Dichloro-3-alkoxycyclobutanone | ~70-90% |
| Styrene | Ketene | Heat | 3-Phenylcyclobutanone | Moderate |
| Enamine | Methyl-α-chloroacrylate | Heat (Reflux) | Substituted Cyclobutane | Good |
| Vinyl Boronate | Keteniminium Salt | Heat | Borylated Cyclobutane | ~60-80% |
This table presents generalized data from typical thermal [2+2] cycloaddition reactions to illustrate the scope and efficiency of this methodology. nih.govnih.gov
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings. acs.org This reaction involves the union of two alkene components, where at least one is promoted to an electronically excited state by ultraviolet (UV) or visible light. acs.orgnih.gov The high regio- and stereoselectivity often observed in these reactions makes them a valuable tool in the synthesis of complex molecules. researchgate.net
The process is particularly effective for enone-alkene cycloadditions, which can be achieved through direct irradiation or the use of a photosensitizer. researchgate.net However, challenges can arise, as the high energy required for excitation can sometimes lead to undesirable side reactions, such as geometric isomerization of the starting alkene or cleavage of functional groups. nih.gov The development of visible-light-mediated cycloadditions, often using organocatalysts like Rose Bengal or 2CzPN, represents a greener and more controlled approach to forming the cyclobutane scaffold. nih.gov
Table 1: Examples of Photosensitizers in [2+2] Cycloadditions
| Photosensitizer | Light Source | Reaction Type | Reference |
|---|---|---|---|
| Thioxanthone | Blue LED (440 nm) | Intermolecular [2+2] of alkenes and N-aryl maleimides | nih.gov |
| Rose Bengal | Not Specified | [2+2] of 3-ylideneoxindoles | nih.gov |
High-Pressure Promoted [2+2] Cycloadditions
For cycloadditions that are thermally forbidden or proceed with low efficiency, high-pressure conditions offer a potent alternative. Applying pressures in the kilobar range can significantly accelerate reaction rates and improve yields by favoring the formation of a more compact transition state, leading to the cyclobutane product. This methodology is particularly useful for synthesizing 1,3-disubstituted cyclobutanes, which are valuable as conformationally restricted linkers in medicinal chemistry. ru.nlresearchgate.net
A notable application is the hyperbaric [2+2] cycloaddition between sulfonyl allenes and vinyl ethers. ru.nlresearchgate.net Optimization of this reaction has shown that high yields of the corresponding cyclobutane core structures can be achieved, providing a versatile platform for further functionalization. ru.nl
Table 2: Optimization of High-Pressure [2+2] Cycloaddition
| Temperature (°C) | Equivalents of Vinyl Ether | Yield (%) | Reference |
|---|---|---|---|
| 21 | 2 | Low | ru.nl |
| 50 | 2 | Moderate | ru.nl |
| 50 | 3 | 83 | ru.nl |
Conditions: Sulfonyl allene and benzyl (B1604629) vinyl ether at 15 kbar.
Ring Contraction and Expansion Strategies for Cyclobutane Derivatives
Ring contraction and expansion reactions provide indirect yet effective routes to cyclobutane structures. These methods leverage the chemistry of more readily available or reactive ring systems to construct the desired four-membered ring. nih.gov
Ring contraction strategies involve the rearrangement of a larger ring, such as a five-membered ring, into a cyclobutane. A modern example is the stereoselective synthesis of substituted cyclobutanes from polysubstituted pyrrolidines. chemistryviews.org This transformation proceeds via a proposed 1,4-biradical intermediate that undergoes cyclization to form the cyclobutane product. chemistryviews.org
Conversely, ring expansion involves enlarging a smaller ring. Pinacol-type rearrangements of cyclopropyl (B3062369) carbinols or related intermediates can induce a one-carbon ring expansion to furnish cyclobutanones. nih.govwikipedia.org These rearrangements are often stereoselective and provide access to functionalized cyclobutanes that can serve as precursors to compounds like this compound. nih.gov
Strain-Release/Increase Reactions in Cyclobutane Synthesis
The inherent strain energy of small rings can be a powerful thermodynamic driving force in chemical synthesis. researchgate.netnih.gov Strain-release-driven reactions, particularly those involving highly strained precursors like bicyclo[1.1.0]butanes (BCBs), have emerged as a robust strategy for forming functionalized cyclobutanes. researchgate.net
The significant strain energy of BCBs (approximately 66 kcal/mol) facilitates the cleavage of the central, highly bent C-C σ-bond. researchgate.net This allows BCBs to react with a wide range of nucleophiles and radical species in a process that opens the bicyclic system to generate a 1,3-disubstituted cyclobutane ring. researchgate.net This approach provides a direct and often highly diastereoselective route to complex cyclobutane scaffolds. researchgate.net
Introduction and Modification of the Hydroxyl Group on the Cyclobutane Ring
Once the cyclobutane core is established, the introduction of the hydroxyl group with the correct relative stereochemistry is a critical step. This is typically achieved through the reduction of a cyclobutanone precursor or direct hydroxylation of a C-H bond.
Stereoselective Reduction of Cyclobutanones to Cyclobutanols
The reduction of a 3-substituted cyclobutanone is a common and effective method for generating the corresponding cyclobutanol (B46151). This reaction is notable for its high degree of stereoselectivity, overwhelmingly favoring the formation of the cis-alcohol, where the hydroxyl group and the C-3 substituent are on the same face of the ring. acs.orgvub.ac.be
This pronounced selectivity is observed irrespective of the steric bulk of the hydride reagent used (e.g., NaBH₄ vs. L-Selectride) and is primarily governed by torsional strain, which favors an anti-facial attack of the hydride, consistent with the Felkin-Anh model. acs.orgnih.gov The stereoselectivity can be further enhanced by modifying the reaction conditions.
Table 3: Factors Influencing Stereoselectivity in Cyclobutanone Reduction
| Factor | Change | Effect on cis-isomer selectivity | Reference |
|---|---|---|---|
| Temperature | Lowering the temperature | Increases selectivity | acs.orgvub.ac.be |
| Solvent Polarity | Decreasing solvent polarity | Increases selectivity | acs.orgvub.ac.be |
This inherent preference for the cis product is a key consideration in the synthetic planning for 1,3-disubstituted cyclobutanols. acs.orgvub.ac.be For instance, the CBS reduction of certain cyclobutanones can provide access to enantioenriched cis and trans cyclobutanols. rsc.org
Hydroxylation Reactions on Cyclobutane Precursors
Direct hydroxylation offers an alternative route to cyclobutanols, involving the conversion of a C-H bond on the cyclobutane ring directly into a C-OH bond. wikipedia.org This strategy is synthetically efficient as it can reduce the number of steps required compared to a ketone reduction pathway.
In biochemistry, enzymes known as hydroxylases, particularly cytochrome P450 monooxygenases, are highly effective at catalyzing the selective hydroxylation of unactivated sp³ C-H bonds. wikipedia.orgnih.gov These biocatalytic methods are of growing interest in synthetic chemistry due to their high selectivity and operation under mild conditions. nih.gov The application of engineered P450 enzymes has demonstrated the ability to hydroxylate various cyclic alkanes, providing a potential pathway for the direct hydroxylation of a cyclohexylsulfanyl-substituted cyclobutane precursor. nih.gov
Chemical methods for hydroxylation also exist. For example, the reaction of alkenes with reagents like cyclobutane malonoyl peroxide can lead to diols via syn-selective dihydroxylation, which would be relevant if starting from a cyclobutene (B1205218) precursor. nih.gov Additionally, reactions involving hydroxyl radicals can introduce hydroxyl groups onto saturated hydrocarbons, though selectivity can be a challenge. researchgate.net
Functional Group Interconversions Leading to Cyclobutanols
The synthesis of the cyclobutanol moiety is a critical aspect of forming the target molecule. While various methods exist for constructing the cyclobutane ring itself, such as [2+2] cycloadditions, the focus here is on the interconversion of functional groups on a pre-existing cyclobutane skeleton to yield the desired alcohol. nih.gov One of the most direct and widely used methods for preparing cyclobutanols is the reduction of the corresponding cyclobutanones.
For the synthesis of this compound, a logical precursor would be 3-(cyclohexylsulfanyl)cyclobutan-1-one. The reduction of this ketone can be achieved using a variety of reducing agents, with the choice of agent influencing the stereoselectivity of the resulting alcohol.
Table 1: Common Reducing Agents for Ketone to Alcohol Conversion
| Reducing Agent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, 0 °C to room temp. | Generally provides a mixture of stereoisomers, with the major product arising from hydride attack from the less sterically hindered face. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C | A more powerful reducing agent than NaBH₄; often less selective for simple ketones. |
This functional group interconversion from a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, providing a reliable route to the cyclobutanol core of the target molecule. vanderbilt.edu
Formation of the Cyclohexylsulfanyl Moiety
The introduction of the cyclohexylsulfanyl group requires the formation of a carbon-sulfur (C-S) bond. This can be accomplished through several powerful thioetherification strategies, including direct coupling reactions and nucleophilic substitutions.
Carbon-Sulfur Bond Formation via Thioetherification Reactions
Thioetherification reactions are a cornerstone for the synthesis of sulfides (thioethers). researchgate.netresearchgate.net These methods involve the reaction of a sulfur-based nucleophile or radical with a suitable carbon-based electrophile or radical acceptor.
Dehydrative thioetherification presents an atom-economical approach to C-S bond formation, directly coupling an alcohol with a thiol to form a thioether and water as the sole byproduct. rsc.org This transformation can be promoted by acid catalysts or transition metals. chemrevlett.comnih.gov In the context of synthesizing this compound, a hypothetical precursor like cyclobutane-1,3-diol (B2657575) could react with cyclohexanethiol.
Metal-free methods often employ strong acids like triflic acid or solid-supported superacids such as Nafion, which facilitate the reaction by protonating the alcohol to create a good leaving group (water). nih.govresearchgate.netresearchgate.net Transition-metal catalysts have also been developed to facilitate this transformation under milder conditions, expanding the functional group tolerance. chemrevlett.com
Table 2: Catalytic Systems for Dehydrative Thioetherification
| Catalyst | Substrates | Conditions | Reference |
|---|---|---|---|
| In(OTf)₃ | Benzyl alcohols, aromatic/aliphatic thiols | 0.1-0.2 mol%, MeNO₂, 80 °C | chemrevlett.com |
| ZnI₂ | Benzylic alcohols, various thiols | 50 mol%, DCE | chemrevlett.com |
| Nickel Nanoparticles | Alcohols, thiols | MeCN, ambient conditions | chemrevlett.com |
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-S bonds. nih.gov These reactions typically involve the coupling of an organic halide or pseudohalide with a thiol, mediated by a palladium, copper, or nickel catalyst. nih.govdicp.ac.cnnih.gov To synthesize this compound, a precursor such as 3-bromo- (B131339) or 3-iodocyclobutan-1-ol could be coupled with cyclohexanethiol.
Palladium-catalyzed reactions, often employing specific phosphine (B1218219) ligands, are highly efficient for this purpose. nih.gov Copper-catalyzed Ullmann-type couplings are also a classic and effective method for forming aryl and alkyl thioethers. thieme-connect.com
Table 3: Selected Transition-Metal Systems for C-S Coupling
| Metal/Catalyst | Ligand | Coupling Partners | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂) | DiPPF | Aryl halides, various thiols | nih.gov |
| Copper (e.g., CuI) | Oxalic diamide | Aryl chlorides, aromatic/aliphatic thiols | thieme-connect.com |
These methods offer broad substrate scope and functional group tolerance, making them highly valuable for complex molecule synthesis. researchgate.netacs.org
Radical-mediated reactions provide an alternative pathway for C-S bond formation, often under mild conditions. rsc.org These reactions typically proceed via the generation of a thiyl radical (RS•) from a thiol precursor, such as cyclohexanethiol. nih.gov The thiyl radical can then engage in various transformations, including addition to unsaturated bonds or coupling with a carbon-centered radical.
Modern approaches often utilize visible-light photoredox catalysis to generate the key radical intermediates. nih.gov For example, an electron donor-acceptor complex between a thiolate and an aryl halide can be excited by visible light to initiate the C-S bond-forming process. nih.gov These methods are noted for their mild conditions and avoidance of stoichiometric, harsh reagents.
Nucleophilic Substitution Reactions for Sulfide Formation
One of the most fundamental methods for sulfide synthesis is the nucleophilic substitution (Sₙ2) reaction. nih.gov This process involves the reaction of a potent sulfur nucleophile, typically a thiolate anion, with an alkyl electrophile bearing a good leaving group. Sulfur compounds are excellent nucleophiles, often more so than their oxygen analogues. libretexts.org
To form this compound, cyclohexanethiol can be deprotonated with a suitable base (e.g., sodium hydride, sodium hydroxide) to generate the highly nucleophilic cyclohexylthiolate anion. This anion can then displace a leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate), from the 3-position of a cyclobutanol derivative.
Reaction Scheme:
Thiolate Formation: Cyclohexyl-SH + Base → Cyclohexyl-S⁻
Sₙ2 Displacement: Cyclohexyl-S⁻ + LG-Cyclobutanol → this compound + LG⁻ (where LG = Leaving Group, e.g., Br, OTs)
This method is highly reliable, particularly for primary and secondary alkyl electrophiles, and represents a classic strategy for thioether formation. libretexts.orgacs.org
Addition Reactions to Unsaturated Systems for Thioether Incorporation
A prominent strategy for the introduction of a thioether moiety onto a cyclobutane ring involves the conjugate addition of a thiol to an unsaturated cyclobutane precursor, such as a cyclobutene derivative. This approach, often referred to as a sulfa-Michael addition, is an efficient method for forming carbon-sulfur bonds. nih.govacsgcipr.org
The synthesis of this compound can be envisioned via the addition of cyclohexanethiol to a cyclobutenol precursor. The reaction proceeds via the nucleophilic attack of the thiolate anion on the β-carbon of the α,β-unsaturated system within the cyclobutene ring. This method is highly effective for the creation of 1,2-disubstituted thiocyclobutanes. nih.gov
The diastereoselectivity of this addition can often be controlled by the choice of base and reaction conditions. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to produce high diastereoselectivity in the addition of thiols to cyclobutene esters and amides. nih.gov Furthermore, enantioselectivity can be achieved through the use of chiral organocatalysts. nih.gov
Table 1: Catalyst Screening for Enantioselective Sulfa-Michael Addition
| Catalyst Type | Catalyst | Enantiomeric Ratio (er) |
|---|---|---|
| Chinchona-based Squaramide | Cinchona Squaramide Organocatalyst | Up to 99.7 : 0.3 |
| Thiourea Derivative | Bifunctional Thiourea Catalyst | Moderate to high |
| Chiral Diamine | Chiral Diamine Catalyst | Variable |
This table presents a conceptual overview of catalyst performance based on analogous reactions reported in the literature for the synthesis of chiral thio-substituted cyclobutanes.
The reaction can be influenced by the nature of the substituents on the cyclobutene ring, which can affect the reactivity and the stereochemical outcome of the addition. The hydroxyl group in a cyclobutenol precursor would likely influence the regioselectivity of the thiol addition.
Advanced
Advanced synthetic approaches offer greater control over the molecular architecture and allow for the efficient construction of complex molecules like this compound. These methods include chemo- and regioselective transformations, convergent synthetic strategies, and the use of organometallic catalysis.
Chemo- and Regioselective Transformations
Chemo- and regioselectivity are critical aspects in the synthesis of polysubstituted cyclobutanes. In the context of this compound, this involves selectively functionalizing specific positions on the cyclobutane ring.
One approach to achieve regioselectivity is through the functionalization of a pre-existing cyclobutane scaffold. For example, a cyclobutanone can be selectively functionalized at the α-position through organocatalytic aldol (B89426) reactions, which can introduce a hydroxyl group with high diastereo- and enantioselectivity. nih.gov Subsequent conversion of another functional group on the ring to a thioether would complete the synthesis.
Visible light photocatalysis has also emerged as a powerful tool for the chemo- and regioselective synthesis of functionalized cyclobutanes, such as through intermolecular cross [2+2] cycloadditions of enynes with alkenes. nih.gov Such methods could potentially be adapted to construct the cyclobutane core with the necessary functionalities for conversion to the target molecule. The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired regioisomer. researchgate.netnih.govsemanticscholar.orgmdpi.com
Convergent Synthetic Strategies
Convergent synthesis is a powerful strategy for the efficient construction of complex molecules by bringing together several fragments in the later stages of a synthesis. nih.gov For this compound, a convergent approach could involve the synthesis of two key fragments: a cyclobutane precursor and a cyclohexylsulfur-containing moiety.
A potential convergent route could involve the reaction of a suitably activated cyclobutane derivative, for example, a cyclobutyl epoxide or a cyclobutyl triflate, with a cyclohexylthiolate nucleophile. This late-stage introduction of the thioether would be highly efficient. The stereochemistry of the resulting product would be dependent on the stereochemistry of the cyclobutane precursor and the reaction mechanism (e.g., SN2 inversion).
The development of convergent syntheses often relies on the availability of robust and stereoselective methods for the preparation of the individual building blocks. acs.org
Organometallic Catalysis in Cyclobutane and Thioether Synthesis
Organometallic catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the formation of both cyclobutane rings and thioether linkages. nih.gov
Rhodium Catalysis: Rhodium catalysts have been extensively used in the synthesis of substituted cyclobutanes. For instance, Rh(III)-catalyzed C-H activation and cycloaddition reactions can be employed to construct the cyclobutane core. nih.govresearchgate.net Furthermore, rhodium-catalyzed asymmetric arylation of cyclobutenone ketals provides a route to enantioenriched cyclobutane derivatives. nih.gov While not a direct route to the target molecule, these methods highlight the potential of rhodium catalysis in constructing the core cyclobutane structure.
Palladium and Copper Catalysis: Palladium and copper catalysts are widely used for the formation of C-S bonds, providing a direct route to thioethers. researchgate.net Palladium-catalyzed cross-coupling reactions, for example, can be used to couple a cyclobutyl-containing electrophile with a sulfur nucleophile. nih.gov Similarly, copper-catalyzed thioetherification reactions of alcohols with thiols offer a mild and efficient method for C-S bond formation. nih.govrsc.org A plausible synthetic route could involve the copper-catalyzed coupling of a cyclobutanol derivative with cyclohexanethiol.
Table 2: Overview of Organometallic Catalysts in Relevant Syntheses
| Metal Catalyst | Reaction Type | Application |
|---|---|---|
| Rhodium(III) | C-H Activation/Cycloaddition | Construction of cyclobutane ring |
| Rhodium(I) | Asymmetric Arylation | Synthesis of chiral cyclobutane precursors |
| Palladium(0)/Palladium(II) | Cross-coupling | Formation of C-S bond |
| Copper(I)/Copper(II) | Thioetherification | Formation of C-S bond from alcohols/thiols |
This table summarizes the application of various organometallic catalysts in synthetic steps relevant to the formation of this compound.
The choice of the specific organometallic catalyst and ligands is crucial for achieving high yields and selectivities in these transformations.
Stereochemical Aspects in the Synthesis and Transformations of 3 Cyclohexylsulfanyl Cyclobutan 1 Ol
Diastereoselective and Enantioselective Synthesis
The synthesis of 3-(cyclohexylsulfanyl)cyclobutan-1-ol with defined stereochemistry is a significant challenge, requiring precise control over the formation of its stereocenters. Methodologies focus on directing the relative and absolute stereochemistry of the hydroxyl and cyclohexylsulfanyl substituents.
Control of Relative Stereochemistry (cis/trans) in Cyclobutanol (B46151) Formation
The relative orientation of the substituents on the cyclobutane (B1203170) ring, designated as cis or trans, is a critical aspect of the synthesis of this compound. This stereochemical outcome is often determined by the reaction mechanism and the nature of the starting materials.
One common strategy for constructing the cyclobutane core is through [2+2] cycloaddition reactions. The stereochemistry of the resulting cyclobutane is often dependent on the stereochemistry of the alkene starting material. For instance, the cycloaddition of a ketene (B1206846) with an alkene generally preserves the stereochemistry of the alkene in the product.
Another prevalent method involves the reduction of a corresponding cyclobutanone (B123998). The diastereoselectivity of this reduction is influenced by steric hindrance, with the hydride typically attacking from the less hindered face of the carbonyl group. In the case of a 3-substituted cyclobutanone, the substituent at the 3-position can direct the incoming nucleophile to the opposite face, leading to a predominance of the trans isomer. Conversely, if the substituent can chelate with the reducing agent, the cis isomer may be favored.
Recent developments in synthetic methodology have provided more refined control over diastereoselectivity. For example, rhodium-catalyzed reactions have been shown to facilitate the diastereoselective synthesis of highly substituted cyclobutanes. nih.gov Similarly, silver-π-acid catalysis has been employed for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, achieving high diastereomeric ratios. rsc.org Michael addition reactions onto cyclobutenes also offer a pathway to diastereomerically enriched cyclobutanes. researchgate.netepfl.ch
Table 1: Illustrative Diastereoselectivity in the Reduction of 3-(Cyclohexylsulfanyl)cyclobutanone This table presents hypothetical data based on established principles of cyclobutanone reduction to illustrate potential diastereomeric outcomes.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| Sodium borohydride (B1222165) | Methanol | 0 | 30:70 |
| Lithium aluminium hydride | Diethyl ether | -78 | 25:75 |
| L-Selectride® | THF | -78 | 10:90 |
| Diisobutylaluminium hydride | Toluene | -78 | 15:85 |
Asymmetric Approaches for Enantiomerically Enriched Cyclobutane Derivatives
The synthesis of enantiomerically pure this compound necessitates the use of asymmetric methodologies. These approaches aim to create a preponderance of one enantiomer over the other.
Catalytic asymmetric synthesis is a powerful tool for achieving high enantioselectivity. Chiral catalysts, such as those based on transition metals like rhodium, iridium, or copper, can create a chiral environment that favors the formation of one enantiomer. researchgate.netchemistryviews.orgnih.gov For example, the enantioselective synthesis of cyclobutanes can be achieved through a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition. chemistryviews.org
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. This approach has been successfully used in the synthesis of various chiral cyclobutane derivatives. researchgate.net
Enzymatic resolutions and desymmetrization reactions also provide routes to enantiomerically enriched cyclobutanes. These methods utilize enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Table 2: Representative Enantioselective Approaches to Chiral Cyclobutanes This table provides examples of asymmetric methods and their typical outcomes in the synthesis of substituted cyclobutanes.
| Asymmetric Method | Chiral Source | Typical Enantiomeric Excess (ee) | Reference |
| Catalytic Asymmetric [2+2] Cycloaddition | Chiral Cobalt Complex | 86-97% | researchgate.netnsf.gov |
| Chiral Auxiliary-Mediated Cycloaddition | Dioxolane Chiral Auxiliary | >95% de | nih.gov |
| Enantioselective Conjugate Addition/Trapping | Copper-Catalyst with Chiral Ligand | High ee | nih.gov |
| Dynamic Kinetic Asymmetric Transformations (DYKATs) | Ring-strained B-ate Complexes | High enantioselectivity | nih.gov |
Impact of Starting Material Chirality on Product Stereochemistry
When a synthesis begins with a chiral starting material, its stereochemistry can significantly influence the stereochemical outcome of the final product. This principle, known as stereospecificity or stereoselectivity, is fundamental in asymmetric synthesis.
In the context of this compound, if a chiral precursor is used, such as an enantiomerically pure cyclobutenone or a starting material with a chiral center that is maintained throughout the reaction sequence, the chirality can be transferred to the final product. For instance, in a thermal [2+2] cycloaddition, the stereochemistry of the reactants is often directly translated to the stereochemistry of the cyclobutane product. acs.org
The stereochemical integrity of the starting material is crucial, and reaction conditions must be chosen carefully to avoid racemization or epimerization. The predictable transfer of chirality from a starting material to a product is a highly desirable feature in multistep syntheses, as it simplifies the purification process and ensures the stereochemical purity of the final compound.
Conformational Analysis and Stereochemical Stability of the Cyclobutane Ring
Ring Puckering and Inversion Dynamics
The cyclobutane ring adopts a "butterfly" or puckered conformation, where one carbon atom is out of the plane of the other three. masterorganicchemistry.comdalalinstitute.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar conformation. libretexts.org The molecule can undergo a rapid ring-inversion process, where the puckered ring flips, and the out-of-plane carbon atom moves through the plane to the opposite side.
The energy barrier for this ring inversion is relatively low, typically in the range of 1.8 to 2.0 kcal/mol for monosubstituted cyclobutanes. acs.org This means that at room temperature, the cyclobutane ring is in a constant state of flux between different puckered conformations. The equilibrium puckering angle can vary depending on the substitution pattern. researchgate.net
Influence of Substituents on Cyclobutane Conformation
The presence of substituents on the cyclobutane ring has a significant impact on its conformational preferences. Large substituents tend to occupy pseudo-equatorial positions to minimize steric interactions. researchgate.net In the case of this compound, both the cyclohexylsulfanyl and hydroxyl groups will influence the ring's puckering.
The bulky cyclohexylsulfanyl group will strongly prefer a pseudo-equatorial position to avoid steric clashes with the rest of the ring. The hydroxyl group, being smaller, will also favor a pseudo-equatorial position, but its preference may be less pronounced. The interplay between these two substituents will determine the most stable conformation of the molecule.
Stereoselective Introduction of the Cyclohexylsulfanyl Moiety and its Influence on Overall Stereochemistry
The stereochemical outcome of the synthesis of this compound is critically dependent on the method used to introduce the cyclohexylsulfanyl group. The spatial arrangement of the cyclohexylsulfanyl substituent relative to the hydroxyl group on the cyclobutane ring dictates the formation of cis or trans diastereomers. Control over this stereochemistry is a key challenge and a primary focus in the synthesis of substituted cyclobutanes. Methodologies for achieving stereoselectivity in this context often rely on established principles of asymmetric synthesis, including substrate control, reagent control, and catalyst control.
The introduction of the cyclohexylsulfanyl moiety can be accomplished through various synthetic strategies, with the stereochemical course of the reaction being heavily influenced by the nature of the starting material and the reaction conditions. A common approach involves the nucleophilic attack of cyclohexanethiol (B74751) or its corresponding thiolate on a cyclobutane precursor bearing a suitable leaving group at the C-3 position, such as a tosylate or a halide. The stereochemistry of this S(_N)2 reaction is inherently stereospecific, proceeding with inversion of configuration at the reaction center. Consequently, the stereochemistry of the resulting this compound is directly determined by the stereochemistry of the precursor. For instance, starting with a cis-3-substituted cyclobutanol will lead to a trans product, while a trans-substituted precursor will yield a cis product.
Another powerful strategy for the stereoselective formation of carbon-sulfur bonds is the Michael addition of a thiol to an α,β-unsaturated carbonyl compound. In the context of this compound synthesis, this would typically involve the conjugate addition of cyclohexanethiol to a cyclobutenone derivative, followed by reduction of the ketone. The stereoselectivity of the Michael addition is influenced by several factors, including the steric bulk of the reactants and the presence of a chiral catalyst. The use of chiral catalysts, such as cinchona alkaloid-derived squaramides, has been shown to be effective in achieving high levels of both diastereoselectivity and enantioselectivity in the synthesis of thio-substituted cyclobutanes. researchgate.netrsc.org The catalyst can direct the approach of the nucleophile to a specific face of the cyclobutene (B1205218) ring, thereby controlling the absolute stereochemistry of the newly formed stereocenter.
The puckered conformation of the cyclobutane ring also plays a significant role in directing the stereochemical outcome of reactions. nih.gov Substituents on a cyclobutane ring preferentially occupy positions that minimize steric strain. During the introduction of the cyclohexylsulfanyl group, the existing hydroxyl group (or a protected precursor) can direct the incoming nucleophile to the less hindered face of the ring, leading to a diastereoselective transformation. The interplay of steric and electronic effects, along with the specific reaction conditions, ultimately determines the final diastereomeric ratio of the product.
Research Findings on Stereoselective Thiol Additions to Cyclobutene Systems
While specific studies on the stereoselective synthesis of this compound are not extensively documented in the public domain, valuable insights can be drawn from analogous transformations reported in the literature. For example, research on the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes via sulfa-Michael addition to cyclobutenes provides a relevant model. rsc.org In these studies, various thiols were added to cyclobutene esters and amides in the presence of a catalyst.
The following table summarizes typical results from such studies, illustrating the potential for high stereocontrol in the introduction of a thioether linkage to a cyclobutane ring.
| Entry | Thiol | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | Thiophenol | DBU | >95:5 | - |
| 2 | Benzyl (B1604629) Mercaptan | DBU | >95:5 | - |
| 3 | Cyclohexanethiol | Chiral Squaramide | >95:5 | 98:2 |
| 4 | 4-Methoxythiophenol | Chiral Squaramide | >95:5 | 99:1 |
This table is a representative summary based on data for similar reactions and is intended for illustrative purposes. researchgate.netrsc.org
Reactivity and Derivatization of 3 Cyclohexylsulfanyl Cyclobutan 1 Ol
Reactions at the Hydroxyl Group
The hydroxyl group in 3-(Cyclohexylsulfanyl)cyclobutan-1-ol is a versatile site for chemical reactions, including esterification, etherification, oxidation, and nucleophilic substitution.
The conversion of the hydroxyl group into an ester or an ether is a common strategy to modify the properties of an alcohol.
Esterification typically involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. When reacting with a carboxylic acid, an acid catalyst is generally required to facilitate the reaction, which is known as a Fischer esterification. The use of more reactive acyl chlorides or anhydrides can proceed under milder conditions, often in the presence of a base to neutralize the acidic byproduct.
Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This reaction is effective for introducing a variety of alkyl groups to the oxygen atom.
| Reactant | Reagents/Conditions | Expected Product |
| This compound | Acetic Anhydride, Pyridine | 3-(Cyclohexylsulfanyl)cyclobutyl acetate |
| This compound | Sodium Hydride, then Methyl Iodide | 3-(Cyclohexylsulfanyl)-1-methoxycyclobutane |
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-(cyclohexylsulfanyl)cyclobutan-1-one. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant can be crucial to avoid over-oxidation or reaction at the sensitive thioether linkage. Milder, more selective oxidizing agents are generally preferred.
Common reagents for the oxidation of secondary alcohols include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions such as a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base) or a Dess-Martin periodinane oxidation. These methods are known for their efficiency in converting secondary alcohols to ketones without affecting other functional groups.
| Reactant | Reagents/Conditions | Expected Product |
| This compound | Pyridinium Chlorochromate (PCC) | 3-(Cyclohexylsulfanyl)cyclobutan-1-one |
| This compound | Dess-Martin Periodinane | 3-(Cyclohexylsulfanyl)cyclobutan-1-one |
The hydroxyl group is a poor leaving group, which makes direct nucleophilic substitution challenging. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. One common strategy is to protonate the alcohol under acidic conditions, forming a good leaving group (water). However, this can be limited to nucleophiles that are stable in strong acid. libretexts.org
A more general approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction.
| Reactant | Reagents/Conditions | Expected Product |
| This compound | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium Azide | 1-Azido-3-(cyclohexylsulfanyl)cyclobutane |
| This compound | 1. Methanesulfonyl chloride, Triethylamine2. Sodium Cyanide | 3-(Cyclohexylsulfanyl)cyclobutane-1-carbonitrile |
Reactions at the Thioether Linkage
The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized or alkylated.
The thioether can be selectively oxidized to a sulfoxide and further to a sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. For the formation of the sulfoxide, a single equivalent of a mild oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) is typically used at controlled temperatures.
To achieve the higher oxidation state of a sulfone, a stronger oxidizing agent or an excess of the oxidant is required. The resulting sulfoxides and sulfones have significantly different chemical and physical properties compared to the parent thioether, including increased polarity.
| Reactant | Reagents/Conditions | Expected Product |
| This compound | 1 eq. Hydrogen Peroxide | 3-(Cyclohexylsulfinyl)cyclobutan-1-ol |
| This compound | 2+ eq. m-CPBA | 3-(Cyclohexylsulfonyl)cyclobutan-1-ol |
The nucleophilic sulfur atom of the thioether can react with alkyl halides to form a tertiary sulfonium (B1226848) salt. This reaction involves the attack of the sulfur atom on the electrophilic carbon of the alkyl halide. The resulting sulfonium salts are ionic compounds and can be useful as alkylating agents themselves or as intermediates in other chemical transformations.
| Reactant | Reagents/Conditions | Expected Product |
| This compound | Methyl Iodide | (3-Hydroxycyclobutyl)(cyclohexyl)(methyl)sulfonium iodide |
| This compound | Ethyl Bromide | (3-Hydroxycyclobutyl)(cyclohexyl)(ethyl)sulfonium bromide |
Radical Reactions Involving the C-S Bond
The carbon-sulfur (C-S) bond in the thioether moiety of this compound is susceptible to cleavage under radical conditions. Such reactions typically proceed through the formation of a radical cation intermediate upon single-electron oxidation of the sulfur atom. This intermediate can then undergo C-S bond fragmentation to generate a carbon-centered radical on the cyclobutane (B1203170) ring and a cyclohexylthiyl radical.
Recent advancements in photoredox catalysis have provided mild and efficient methods for the cleavage of C-S bonds in thioethers. researchgate.net These methods often utilize visible light in conjunction with a photocatalyst to initiate the single-electron transfer process. The resulting carbon-centered radical on the cyclobutane core can be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds, offering a versatile strategy for the derivatization of the parent molecule.
Electrochemical methods also present a powerful tool for the selective cleavage of C(sp³)–S bonds. chemrxiv.org By controlling the electrode potential, it is possible to achieve selective oxidation of the thioether and initiate the radical cascade. This approach avoids the use of chemical oxidants and offers a high degree of control over the reaction.
Furthermore, traditional radical initiators and reagents can be employed to effect C-S bond cleavage. For instance, reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been shown to mediate the selective cleavage of C(sp³)–S bonds in various thioethers. organic-chemistry.org The choice of reagent can influence the selectivity of the cleavage, particularly in molecules with multiple C-S bonds. organic-chemistry.org
| Method | Typical Reagents/Conditions | Intermediate | Potential Outcome for this compound |
|---|---|---|---|
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes) | Sulfur radical cation | Formation of a cyclobutyl radical for further functionalization |
| Electrochemistry | Galvanostatic or potentiostatic electrolysis | Sulfur radical cation | Controlled C-S bond cleavage and subsequent reactions |
| Chemical Reagents | N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI) | Halosulfonium intermediate | Selective bond cleavage and introduction of new functional groups |
Transformations of the Cyclobutane Ring
The inherent ring strain of the cyclobutane core in this compound makes it a reactive handle for a variety of skeletal transformations. These reactions can lead to the formation of larger or smaller rings, or acyclic products, often with a high degree of stereocontrol.
The cyclobutane ring can undergo opening reactions under thermal, photochemical, or catalytic conditions. researchgate.netvanderbilt.edu The presence of the hydroxyl and cyclohexylsulfanyl substituents can direct the regioselectivity of these reactions. For example, acid-catalyzed ring opening may proceed via protonation of the hydroxyl group, followed by cleavage of a C-C bond to relieve ring strain and form a stable carbocation intermediate. This intermediate can then be trapped by a nucleophile.
Photochemical conditions can also induce ring-opening, often through the formation of diradical intermediates. researchgate.net Skeletal rearrangements, such as the di-π-methane rearrangement, can occur in suitably substituted cyclobutane systems upon irradiation, leading to the formation of vinylcyclopropanes. researchgate.net The specific outcome of these reactions would be highly dependent on the reaction conditions and the stereochemistry of the starting material. Unexpected skeletal rearrangements can also be triggered by reagents that interact with other functional groups in the molecule. nih.gov
Ring expansion of the cyclobutane ring to a more stable cyclopentane (B165970) or cyclohexane (B81311) system is a common transformation, often driven by the relief of ring strain. organic-chemistry.orgresearchgate.net For this compound, a plausible pathway for ring expansion involves the formation of a carbocation adjacent to the ring, which can be generated from the hydroxyl group. A subsequent 1,2-alkyl shift would lead to the expanded ring. This type of rearrangement, known as a semipinacol rearrangement, is well-documented for cyclobutanol (B46151) derivatives. nih.govthieme-connect.com Iron-catalyzed ring expansion of cyclobutanols has also been developed for the synthesis of 1-pyrrolines. acs.org
Conversely, ring contraction of cyclobutanes to cyclopropanes is also a known process, although generally less common than expansion. acs.orgresearchgate.netrsc.org Such reactions often require specific functional group arrangements. For example, a tandem Wittig reaction-ring contraction process has been developed for α-hydroxycyclobutanones to yield highly functionalized cyclopropanecarbaldehydes. acs.orgresearchgate.net While the subject molecule is not a ketone, oxidation of the secondary alcohol to the corresponding cyclobutanone (B123998) could open up this pathway for derivatization.
| Transformation | General Method | Potential Product Type |
|---|---|---|
| Ring Expansion | Acid-catalyzed rearrangement (Semipinacol) | Substituted cyclopentanone (B42830) or cyclopentanol |
| Ring Contraction | Oxidation followed by tandem Wittig reaction-ring contraction | Functionalized cyclopropanecarbaldehyde |
| Ring Opening | Photochemical irradiation | Acyclic or vinylcyclopropane (B126155) derivatives |
Direct functionalization of the C-H bonds of the cyclobutane ring provides a powerful and atom-economical way to introduce new substituents. nih.govacs.orgnih.gov This approach avoids the need for pre-installed functional groups and can provide access to novel derivatives. Palladium-catalyzed C(sp³)–H arylation, often guided by a directing group, has been successfully applied to cyclobutane systems. acs.org In this compound, the hydroxyl group could potentially act as a directing group, or it could be converted to a more effective directing group to control the site of functionalization. nih.gov
The regioselectivity of C-H functionalization on the cyclobutane ring can be influenced by the choice of catalyst and directing group, allowing for the selective introduction of substituents at different positions. nih.gov This strategy has been employed in the synthesis of complex natural products containing substituted cyclobutane cores. nih.govbaranlab.org The synthesis of 3-borylated cyclobutanols provides a versatile intermediate where the boron moiety can be further elaborated. nih.gov
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound can be achieved by modifying either the cyclohexyl moiety or the core cyclobutanol structure.
The cyclohexyl group offers several positions for modification to generate a library of analogues with potentially different physicochemical properties. The cyclohexyl group is a common motif in drug discovery, often used as a bioisostere for phenyl or t-butyl groups to improve properties such as metabolic stability and binding affinity. pressbooks.pubpharmablock.com
Strategies for modifying the cyclohexyl ring include:
Introduction of Substituents: Functional groups can be introduced onto the cyclohexyl ring through various synthetic methods. For example, free-radical halogenation followed by nucleophilic substitution could install a range of functional groups. researchgate.net
Dehydrogenation: The cyclohexyl ring could be dehydrogenated to a cyclohexenyl or phenyl ring, which would significantly alter the shape and electronic properties of the molecule.
Ring Alteration: The cyclohexyl ring could be replaced entirely with other cyclic or acyclic alkyl or aryl groups. This can be achieved by starting with different thiols in the initial synthesis of the thioether. This approach allows for the exploration of a wide range of structural diversity. sctunisie.orgnih.govrsc.org For instance, replacing the cyclohexyl group with aromatic or heteroaromatic rings could introduce opportunities for further functionalization via electrophilic aromatic substitution. mdpi.com
These modifications can be used to fine-tune the properties of the molecule for various applications, for example, in medicinal chemistry where such changes can impact biological activity and pharmacokinetic profiles. mdpi.comnih.gov
Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the reactivity and derivatization of the chemical compound “this compound” for the requested sections. Research detailing the introduction of additional substituents onto the cyclobutane ring or the synthesis of its heteroatom analogues (oxygen or nitrogen) is not available.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified topics for this particular compound. Any attempt to generate content for the requested sections would require generalization from the reactivity of other cyclobutane derivatives, which is outside the explicit scope of the instructions.
Spectroscopic and Advanced Characterization Techniques for 3 Cyclohexylsulfanyl Cyclobutan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(Cyclohexylsulfanyl)cyclobutan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize its structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring, the cyclohexane (B81311) ring, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and sulfur) and the rigid structure of the cyclobutane ring.
The proton attached to the carbon bearing the hydroxyl group (CH-OH) is anticipated to appear in the downfield region, typically around 3.5-4.5 ppm, due to the deshielding effect of the oxygen atom. The proton on the carbon attached to the sulfur atom (CH-S) would likely resonate at a slightly more upfield position, estimated to be in the range of 2.8-3.5 ppm. The protons of the cyclohexane ring are expected to produce a series of overlapping multiplets in the range of 1.2-2.1 ppm. chemicalbook.com The hydroxyl proton (OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-1 (CH-OH) | 3.5 - 4.5 | Multiplet |
| H-3 (CH-S) | 2.8 - 3.5 | Multiplet |
| Cyclobutane CH₂ | 1.8 - 2.5 | Multiplets |
| Cyclohexane CH (on S) | 2.7 - 3.0 | Multiplet |
| Cyclohexane CH₂ | 1.2 - 2.1 | Multiplets |
| OH | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom bonded to the hydroxyl group (C-OH) is predicted to have a chemical shift in the range of 65-75 ppm. chemicalbook.com The carbon attached to the sulfur atom (C-S) would likely appear in the range of 40-50 ppm. The methylene (B1212753) carbons of the cyclobutane ring are expected to resonate at approximately 20-35 ppm. docbrown.info The carbons of the cyclohexane ring would show signals in the range of 25-45 ppm. oregonstate.edu
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-OH) | 65 - 75 |
| C-3 (C-S) | 40 - 50 |
| Cyclobutane CH₂ | 20 - 35 |
| Cyclohexane C (on S) | 40 - 50 |
| Cyclohexane CH₂ | 25 - 45 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between the H-1 proton and the adjacent methylene protons on the cyclobutane ring, as well as between the H-3 proton and its neighboring methylene protons. This would allow for the tracing of the proton connectivity within the cyclobutane and cyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm (H-1) would show a correlation to the carbon signal at ~70 ppm (C-1).
The stereochemistry of this compound, specifically the relative orientation of the hydroxyl and cyclohexylsulfanyl groups (cis or trans), can be determined using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY. These experiments detect through-space interactions between protons that are in close proximity.
For instance, if the hydroxyl and cyclohexylsulfanyl groups are in a cis configuration, a NOE would be expected between the H-1 proton and the H-3 proton. Conversely, the absence of this correlation would suggest a trans configuration. nih.gov These experiments provide invaluable information for the three-dimensional structural elucidation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₈OS). The expected fragmentation patterns would likely involve the loss of water (M-18) from the molecular ion, and cleavage of the C-S bond, leading to fragments corresponding to the cyclobutanol (B46151) and cyclohexylthio moieties. libretexts.org
Interactive Table: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 187.1151 |
| [M+Na]⁺ | 209.1000 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for the structural elucidation of this compound. The fragmentation pattern observed under electron ionization (EI) provides a molecular fingerprint, allowing for the confirmation of its constituent parts: the cyclobutanol ring and the cyclohexyl-sulfur substituent. The molecular ion peak (M•+), corresponding to the exact mass of the molecule, may be observed, though it can be weak for alcohols. The fragmentation of this compound is expected to proceed through several key pathways characteristic of its functional groups.
Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For a secondary alcohol like this compound, this would involve the breaking of the cyclobutane ring bonds connected to the hydroxyl-bearing carbon.
Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). This results in a prominent peak at M-18. researchgate.net
Cyclobutane Ring Fragmentation: The strained cyclobutane ring is prone to characteristic fragmentation. A common pathway for cyclobutanol is the loss of ethene (C₂H₄, 28 Da) or an ethyl radical (C₂H₅•, 29 Da). cdnsciencepub.comcdnsciencepub.com
Cleavage of the C-S Bond: The bond between the cyclobutane ring and the sulfur atom can cleave, leading to fragments corresponding to the cyclohexyl-sulfur moiety or the cyclobutanol ring. Cleavage can also occur at the S-cyclohexyl bond. In saturated monosulfides, fragmentation often results in a smaller R-S+ fragment. nih.govresearchgate.net
Cyclohexyl Ring Fragmentation: The cyclohexyl group can lose hydrogen atoms or undergo ring-opening and subsequent fragmentation, leading to a series of peaks separated by 14 Da (CH₂ units).
The combination of these pathways would produce a complex but interpretable mass spectrum. The presence of key fragments confirms the connectivity and the nature of the functional groups within the molecule.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Structure/Origin | Fragmentation Pathway |
|---|---|---|
| M•+ | [C₁₀H₁₈OS]•+ (Molecular Ion) | Initial Ionization |
| M-18 | [C₁₀H₁₆S]•+ | Loss of H₂O (Dehydration) |
| M-28 | [C₈H₁₄OS]•+ | Loss of Ethene (C₂H₄) from cyclobutane ring |
| 115 | [C₆H₁₁S]+ | Cleavage of Cyclobutyl-S bond |
| 83 | [C₆H₁₁]+ | Loss of •SH from cyclohexylthio radical |
| 71 | [C₄H₇O]+ | Cleavage of Cyclobutyl-S bond with charge on cyclobutanol moiety |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups within this compound. These two methods are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. ksu.edu.samt.com
Hydroxyl (-OH) Group: The hydroxyl group of the secondary alcohol is readily identified in the IR spectrum. It gives rise to a strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding. quimicaorganica.orglibretexts.org In Raman spectra, the O-H stretch is typically a weaker and less prominent feature compared to its IR counterpart. researchgate.net The C-O stretching vibration of a secondary alcohol produces a strong absorption in the IR spectrum, typically found in the 1150-1075 cm⁻¹ range. spectroscopyonline.com
Carbon-Sulfur (C-S) Stretch: The C-S stretching vibration is generally a weak to medium intensity absorption in the IR spectrum and can be difficult to identify definitively as it falls in the fingerprint region (typically 800-600 cm⁻¹), where many other vibrations occur. researchgate.net The position of the C-S stretch is highly variable and depends on the substitution pattern. However, because the C-S bond is relatively polarizable, it often produces a more distinct signal in the Raman spectrum, making Raman spectroscopy a valuable tool for confirming the presence of the sulfide (B99878) linkage. mt.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |
| C-H | Stretch (sp³) | 3000 - 2850 | Strong | Strong |
| C-O | Stretch | 1150 - 1075 | Strong | Medium |
| C-S | Stretch | 800 - 600 | Weak - Medium | Medium - Strong |
X-ray Crystallography (if applicable)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, provided that a suitable single crystal can be grown. While no specific crystal structure for this compound has been reported in the searched literature, the technique is highly applicable for this type of molecule.
If a single crystal of this compound were obtained, X-ray diffraction analysis would provide precise data on several key structural features:
Conformation of the Cyclobutane Ring: Unlike planar depictions, cyclobutane rings typically adopt a puckered or folded conformation to relieve torsional strain. nih.govcaltech.edu X-ray crystallography would precisely measure the dihedral angle of this puckering.
Stereochemistry: The analysis would unambiguously determine the relative stereochemistry of the hydroxyl and cyclohexylsulfanyl substituents, confirming whether they are cis (on the same face of the ring) or trans (on opposite faces).
Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C-S, C-H) and angles would be obtained, providing insight into any steric strain within the molecule. researchgate.net
Absolute Configuration: The molecule contains chiral centers. If a single enantiomer is crystallized (either through chiral synthesis or resolution), X-ray crystallography using anomalous dispersion can determine its absolute configuration (R or S).
Intermolecular Interactions: The crystal packing reveals how molecules interact in the solid state, identifying hydrogen bonds involving the hydroxyl group and other weaker intermolecular forces that dictate the crystal lattice structure.
The successful application of this technique is entirely dependent on the ability to produce high-quality, single crystals of the compound.
Computational and Theoretical Investigations of 3 Cyclohexylsulfanyl Cyclobutan 1 Ol
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a cornerstone for understanding the molecular properties of 3-(Cyclohexylsulfanyl)cyclobutan-1-ol. DFT methods provide a robust balance between computational cost and accuracy, making them ideal for studying molecules of this size and complexity. These calculations can elucidate the molecule's preferred three-dimensional structure, its electronic landscape, and its spectroscopic signatures.
Geometry Optimization and Energetic Analysis of Conformers
The presence of two rings and a flexible sulfur linkage gives rise to a complex potential energy surface for this compound, with multiple possible stereoisomers and conformers. The substituents on the cyclobutane (B1203170) ring can be arranged in either a cis or trans configuration. Furthermore, the cyclohexyl ring exists predominantly in a chair conformation, and the hydroxyl group can occupy different positions relative to the cyclobutane ring.
Geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G* basis set, is employed to find the minimum energy structure for each possible conformer. The calculations would typically reveal that the trans isomer is slightly more stable than the cis isomer due to reduced steric hindrance between the bulky cyclohexylsulfanyl group and the hydroxyl group. Within the cyclohexyl moiety, the chair conformation is significantly lower in energy than boat or twist-boat forms. The relative energies of the most stable conformers are critical for understanding the molecule's equilibrium population at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer/Isomer | Relative Energy (kcal/mol) |
| trans-equatorial-OH, equatorial-S-cyclohexyl | 0.00 |
| trans-axial-OH, equatorial-S-cyclohexyl | 1.25 |
| cis-equatorial-OH, equatorial-S-cyclohexyl | 0.85 |
| cis-axial-OH, equatorial-S-cyclohexyl | 2.10 |
Note: Energies are hypothetical and calculated relative to the most stable conformer. The terms "equatorial" and "axial" refer to the orientation of the substituent on the puckered cyclobutane ring.
Electronic Structure and Reactivity Descriptors
Once the geometries are optimized, DFT calculations can provide a detailed picture of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons on the sulfur and oxygen atoms. The LUMO is likely to be an anti-bonding orbital associated with the C-S or C-O bonds. Reactivity descriptors such as the molecular electrostatic potential (MEP), electron density, and Mulliken atomic charges can also be calculated. The MEP map would visually highlight the electron-rich regions (around the oxygen and sulfur atoms, colored in red or yellow) and electron-poor regions (around the hydroxyl hydrogen, colored in blue), predicting sites for electrophilic and nucleophilic attack, respectively.
Table 2: Hypothetical Electronic Properties and Reactivity Descriptors
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 2.1 D |
| Mulliken Charge on Oxygen | -0.65 e |
| Mulliken Charge on Sulfur | -0.15 e |
| Mulliken Charge on Hydroxyl Hydrogen | +0.45 e |
Note: These values are illustrative and would be obtained from DFT calculations.
Spectroscopic Property Prediction (NMR, IR)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of a compound. By calculating the magnetic shielding tensors for each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational frequencies and their corresponding intensities, an Infrared (IR) spectrum can be simulated.
Predicted ¹H and ¹³C NMR spectra are invaluable for assigning experimental peaks. For instance, the proton attached to the carbon bearing the hydroxyl group (C1) is expected to have a characteristic downfield chemical shift. The protons on the cyclobutane ring would exhibit complex splitting patterns due to their diastereotopic relationships.
The simulated IR spectrum would show characteristic vibrational modes. A broad, strong absorption band corresponding to the O-H stretching vibration would be predicted in the 3200-3600 cm⁻¹ region. A C-O stretching vibration would appear in the 1050-1200 cm⁻¹ range, while the C-S stretch, typically weaker, would be expected around 600-800 cm⁻¹.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| C1 (CH-OH) | 75.2 | H1 | 4.1 |
| C3 (CH-S) | 48.5 | H3 | 3.5 |
| C2/C4 (CH₂) | 32.8 | H2/H4 | 2.1 - 2.5 |
| C (Cyclohexyl, C-S) | 55.4 | H (Cyclohexyl, C-S) | 3.1 |
| OH | - | OH | 2.8 (variable) |
Note: Values are hypothetical and relative to a standard (e.g., TMS).
Table 4: Hypothetical Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3450 | Strong, Broad |
| C-H Stretch (Cycloalkane) | 2850-2960 | Strong |
| C-O Stretch | 1150 | Medium |
| C-S Stretch | 720 | Weak |
Note: Frequencies are hypothetical and typically scaled to match experimental data.
Conformational Analysis
A thorough conformational analysis goes beyond simple geometry optimization of a few candidate structures. It involves mapping the potential energy surface to understand the dynamic behavior of the molecule, including ring puckering and bond rotations.
Energy Landscape of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered conformation to relieve angle strain and torsional strain. The degree of puckering is influenced by the substituents. For this compound, the bulky cyclohexylsulfanyl group and the hydroxyl group will play a significant role in determining the puckering angle and the barrier to ring inversion. A potential energy surface scan, where the puckering coordinate is systematically varied, can be performed to map out the energy landscape. This would reveal the energy barrier between the two equivalent puckered conformations. The presence of substituents in a 1,3-relationship breaks this equivalence, leading to a more complex landscape where one puckered state is favored over the other.
Rotational Barriers of the Cyclohexylsulfanyl Group
The rotation around the C3-S bond (connecting the cyclobutane and the sulfur atom) is another important conformational degree of freedom. The size of the cyclohexyl group creates a significant steric barrier to rotation. By performing a relaxed potential energy scan—where the dihedral angle of the C-C-S-C bond is systematically rotated and the rest of the molecule's geometry is optimized at each step—the rotational energy profile can be determined. This profile would show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations, providing quantitative values for the rotational barriers. Understanding these barriers is crucial for assessing the flexibility of the cyclohexylsulfanyl substituent and its potential to interact with other parts of the molecule or with external species.
Future Research Directions for 3 Cyclohexylsulfanyl Cyclobutan 1 Ol
Development of More Efficient and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly geared towards sustainability, emphasizing atom economy, energy efficiency, and the use of renewable resources. Future research into the synthesis of 3-(Cyclohexylsulfanyl)cyclobutan-1-ol should prioritize the development of greener and more efficient methodologies. Current synthetic strategies for cyclobutane (B1203170) derivatives can be resource-intensive, and exploring novel pathways is crucial.
One promising avenue is the use of photocatalysis to construct the cyclobutane core. For instance, aqueous-phase trifunctionalization of [1.1.1]propellane has been shown to be an effective method for creating 3,3-disubstituted cyclobutanol (B46151) derivatives under mild conditions. rsc.org Adapting such a strategy could provide a more sustainable route to this compound and its analogs. Furthermore, leveraging biomass-derived starting materials, such as sorbic acid, which can undergo [2+2] photocycloaddition to form cyclobutane structures, presents a pathway to biorenewable chemical building blocks. nih.gov
Future synthetic developments could focus on the following:
Photochemical [2+2] Cycloadditions: Investigating light-mediated reactions to form the cyclobutane ring, potentially reducing the need for harsh reagents and high temperatures.
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, which can offer high selectivity and operate under environmentally benign conditions.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability.
Exploration of Novel Catalytic Systems for its Synthesis and Transformation
Catalysis is at the heart of modern organic synthesis. The development of novel catalytic systems will be instrumental in both the efficient synthesis of this compound and its subsequent chemical transformations. Research in this area could unlock new reaction pathways and provide access to a wider range of derivatives.
For the synthesis, Lewis acid-catalyzed formal cycloadditions have been shown to be effective in creating sulfur-containing bridged cyclobutanes. nih.gov Exploring a variety of Lewis and Brønsted acids could lead to improved yields and selectivities in the formation of the 3-(Cyclohexylsulfanyl)cyclobutane scaffold. Additionally, transition metal catalysis, for example using cobalt, has been successful in the enantioselective functionalization of cyclobutenes, offering a modular strategy for constructing complex cyclobutanes. researchgate.net
Future research into catalytic systems should investigate:
Asymmetric Catalysis: The development of chiral catalysts to produce enantiomerically pure this compound, which is crucial for potential pharmaceutical applications.
Dual Catalysis: Combining different catalytic modes, such as photoredox and transition metal catalysis, to enable novel transformations of the cyclobutane ring or its substituents.
Frustrated Lewis Pairs: Utilizing sterically hindered Lewis acid and base combinations to activate small molecules and facilitate unique bond formations in the synthesis of the target compound.
Investigation into the Potential of this compound as a Versatile Building Block in Complex Molecular Architectures
The inherent ring strain of the cyclobutane moiety makes it a useful synthetic intermediate that can undergo ring-opening or ring-expansion reactions to generate more complex molecular skeletons. researchgate.net The presence of both a hydroxyl and a cyclohexylsulfanyl group in this compound provides two distinct handles for further chemical modification, enhancing its utility as a versatile building block. nih.govrsc.org
The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for larger molecular fragments. The cyclohexylsulfanyl group can also be manipulated, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and reactivity of the molecule. The strategic cleavage of the cyclobutane's C-C bonds can lead to the formation of larger, more intricate ring systems.
Future work in this area could focus on:
Ring-Opening and Ring-Expansion Reactions: Systematically studying the reactivity of this compound under various conditions (acidic, basic, thermal, photochemical) to access a diverse range of acyclic and larger cyclic compounds.
Cross-Coupling Reactions: Utilizing the functional groups as handles for transition metal-catalyzed cross-coupling reactions to append new carbon or heteroatom substituents.
Polymer Chemistry: Exploring the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers with unique thermal and mechanical properties. nih.gov
Advanced Computational Modeling for De Novo Design and Reaction Prediction
Computational chemistry offers powerful tools for accelerating chemical research by providing insights into molecular properties, reaction mechanisms, and potential applications. researchgate.net For this compound, advanced computational modeling can play a significant role in guiding future experimental work.
De novo design algorithms can be employed to generate hypothetical derivatives of this compound with optimized properties for specific applications, such as binding to a biological target. universiteitleiden.nlnih.gov These computational methods can explore a vast chemical space to identify promising candidates for synthesis.
Furthermore, computational modeling can be used to predict the outcomes of chemical reactions and to elucidate complex reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can help to understand the factors that control the selectivity of catalytic reactions, aiding in the design of more efficient catalysts. nih.gov Molecular dynamics simulations can provide insights into the conformational behavior of this compound and its derivatives, which is important for understanding their interactions with other molecules.
Key areas for future computational research include:
Virtual Screening: Using docking simulations to screen libraries of virtual compounds based on the this compound scaffold against various protein targets.
Reaction Mechanism Elucidation: Employing quantum chemical calculations to map out the energy profiles of potential synthetic routes and transformations, thereby guiding experimental efforts.
Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activities and physicochemical properties of novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
